molecular formula C16H17N7OS B2682316 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797563-72-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2682316
CAS No.: 1797563-72-4
M. Wt: 355.42
InChI Key: PSBSSFUOXRTUFF-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a triazole ring, a pyridazine ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Pyridazine Ring: This step often involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Attachment of the Piperazine Ring: Piperazine can be introduced via nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental impact. Key considerations include the availability of starting materials, the efficiency of each synthetic step, and the purification methods employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(phenyl)ethanone: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c24-16(10-13-2-1-9-25-13)22-7-5-21(6-8-22)14-3-4-15(20-19-14)23-12-17-11-18-23/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBSSFUOXRTUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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